Mdmx/mdm2-IN-2
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Overview
Description
Mdmx/mdm2-IN-2 is a potent dual inhibitor of the proteins MDM2 and MDMX, which are key regulators of the tumor suppressor protein p53. This compound has shown significant potential in cancer research due to its ability to restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells .
Preparation Methods
The synthesis of Mdmx/mdm2-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary between different research groups and industrial producers. the general approach involves the use of organic synthesis techniques to create the desired molecular structure .
Chemical Reactions Analysis
Mdmx/mdm2-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mdmx/mdm2-IN-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used to study the interactions between proteins and small molecules, providing insights into the design of new inhibitors.
Biology: It helps in understanding the role of MDM2 and MDMX in regulating p53 and other cellular processes.
Medicine: It is being investigated as a potential therapeutic agent for cancers that involve the overexpression of MDM2 and MDMX.
Industry: It is used in the development of new drugs and therapeutic strategies for cancer treatment .
Mechanism of Action
Mdmx/mdm2-IN-2 exerts its effects by binding to the p53-binding domains of MDM2 and MDMX, thereby preventing these proteins from interacting with p53. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. The molecular targets involved in this mechanism include the p53 protein and the MDM2 and MDMX proteins .
Comparison with Similar Compounds
Mdmx/mdm2-IN-2 is unique in its dual inhibition of both MDM2 and MDMX, which distinguishes it from other compounds that target only one of these proteins. Similar compounds include:
Nutlins: These are imidazoline-based inhibitors that target MDM2 but not MDMX.
RO-2443: This compound targets MDM2 with a different binding mode compared to this compound.
K23 and WW8: These compounds show different binding interactions with MDM2 and MDMX, respectively .
Properties
Molecular Formula |
C28H25Cl3FN3O3 |
---|---|
Molecular Weight |
576.9 g/mol |
IUPAC Name |
N-[1-(2-chloro-4-fluorophenyl)-2-(4-chlorophenyl)-2-oxoethyl]-N-(4-chlorophenyl)-4-oxo-4-piperazin-1-ylbutanamide |
InChI |
InChI=1S/C28H25Cl3FN3O3/c29-19-3-1-18(2-4-19)28(38)27(23-10-7-21(32)17-24(23)31)35(22-8-5-20(30)6-9-22)26(37)12-11-25(36)34-15-13-33-14-16-34/h1-10,17,27,33H,11-16H2 |
InChI Key |
POLUTPKUGFNVJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)CCC(=O)N(C2=CC=C(C=C2)Cl)C(C3=C(C=C(C=C3)F)Cl)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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